![molecular formula C21H27NO5 B1638362 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1638362.png)
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3, 4-Dimethoxyphenyl)-N-[2-(3, 4-dimethoxyphenyl)ethyl]propanimidic acid belongs to the class of organic compounds known as dimethoxybenzenes. These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. 3-(3, 4-Dimethoxyphenyl)-N-[2-(3, 4-dimethoxyphenyl)ethyl]propanimidic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Applications De Recherche Scientifique
Anti-Ulcer Activities
A study by Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. The research found significant anti-ulcer activity in some derivatives, particularly when introducing a carbamoyl group into specific positions of the compound's structure (Hosokami et al., 1992).
Disease-Modifying Antirheumatic Drug (DMARD) Metabolites
Baba et al. (1998) investigated the metabolites of a compound related to 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide for their role as disease-modifying antirheumatic drugs (DMARDs). One of the metabolites was found to have anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).
Microbial Synthesis
Bardot et al. (1996) conducted a study on the microbial synthesis of a related compound, highlighting the potential of microbial methods in producing complex organic compounds (Bardot et al., 1996).
Hypnotic Activity
Ergenç et al. (1999) explored the synthesis of 4-Thiazolidinone and 2-Thioxo-4,5-imidazolidinedione derivatives from a similar compound. They evaluated these derivatives for their effects on pentobarbital-induced hypnosis, finding that they significantly increased sleeping time (Ergenç et al., 1999).
Dopamine Analogues
Gentles et al. (1991) synthesized bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues from a compound similar to 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. This research contributes to the understanding of dopamine's role in the brain and potential therapeutic applications (Gentles et al., 1991).
Sigma Receptor Imaging
Hirata et al. (2006) evaluated radioiodinated analogues of a similar compound for their potential in mapping sigma receptors in the central nervous system and peripheral organs using single photon emission computed tomography (SPECT), demonstrating potential applications in neuroimaging (Hirata et al., 2006).
Propriétés
Nom du produit |
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
|---|---|
Formule moléculaire |
C21H27NO5 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H27NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-6,8-9,13-14H,7,10-12H2,1-4H3,(H,22,23) |
Clé InChI |
CVAPQIIHMCZOBK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



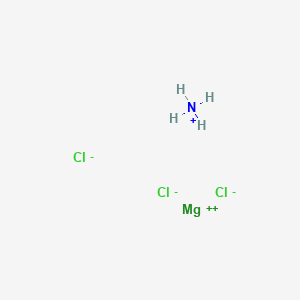
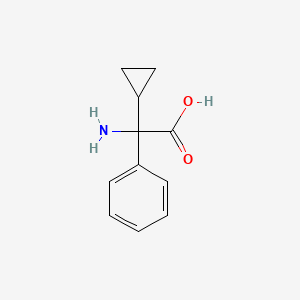
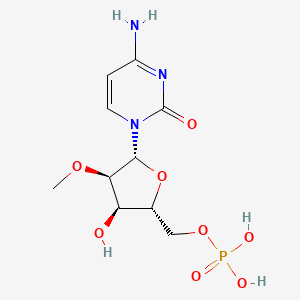

![Potassium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate](/img/structure/B1638297.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B1638302.png)
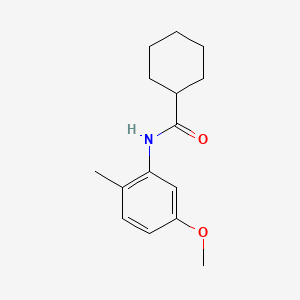

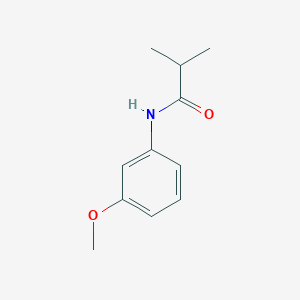
![Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B1638313.png)
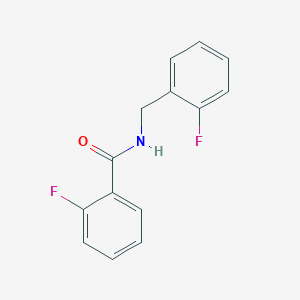
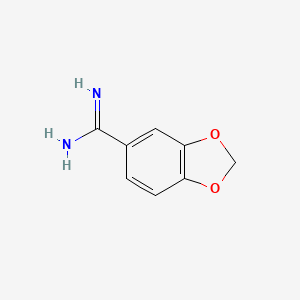
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B1638324.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B1638330.png)